molecular formula C25H27N3O3 B2405348 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 898416-88-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No. B2405348
M. Wt: 417.509
InChI Key: FQLPECKIDUIVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Agent Synthesis

A derivative, "4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone", was synthesized via Povarov cycloaddition reaction/N-furoylation processes. This compound, along with its class, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the therapeutic potential of such derivatives (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Modulation of Sleep-Wake Cycle

The research on "Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion in the Rat" discusses compounds related to the given chemical structure, focusing on their role in sleep-wake regulation via orexin receptor antagonism. This indicates the potential use of similar compounds in sleep disorders (Dugovic et al., 2009).

Analgesic Activity Enhancement

Research on bioisosteric replacement methodology applied to N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, closely related to the query compound, indicates a significant increase in analgesic activity upon modification. This underscores the compound's relevance in developing new analgesics (Украинец, Моспанова, & Давиденко, 2016).

Antioxidant and Free Radical Trapping

A study on cyclic nitrones, which share structural similarities with the query compound, explored their synthesis and evaluation as free radical traps for stroke treatment. This research highlights the potential application of such compounds in neuroprotection and treatment of oxidative stress-related conditions (Fevig et al., 1996).

Anticancer Activity

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the target compound, were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. This suggests potential applications in cancer therapy (Fang et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-9-10-21(18(2)14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLPECKIDUIVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

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